Cas no 25679-28-1 (Cis-Anethole)

Cis-Anethole structure
Cis-Anethole structure
Nome del prodotto:Cis-Anethole
Numero CAS:25679-28-1
MF:C10H12O
MW:148.201683044434
MDL:MFCD00083557
CID:261531
PubChem ID:1549040

Cis-Anethole Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1-methoxy-4-(1Z)-1-propen-1-yl-
    • 1-Methoxy-4-(1-propen-1-yl)benzene
    • CIS-ANETHOLE
    • (Z)-Anethol
    • (Z)-Anethole
    • cis-Anethol
    • RUVINXPYWBROJD-ARJAWSKDSA-N
    • Anisole, p-propenyl-, (E)- (8CI)
    • Anethole, USAN
    • Anethole, cis
    • cis-p-Anethole
    • CHEMBL1468832
    • trans-Anise camphor
    • 1-(p-Methoxyphenyl)-Propene
    • trans-1-(p-Methoxyphenyl)propene
    • ANETHOLE, CIS-
    • Benzene, 1-methoxy-4-(1-propenyl)-, (Z)-
    • Anethole, (Z)-
    • EINECS 247-181-4
    • 78AWK1V4GL
    • ghl.PD_Mitscher_leg0.374
    • ANISOLE, p-PROPENYL-, cis-
    • (E)-1-p-Methoxyphenylpropene
    • 1-(4-Methoxyphenyl)-1(3)-propene
    • trans-1-(p-Methoxyphenyl)-1-propene
    • 1-Methoxy-4-(1-propenyl)-(E)-Benzene
    • NCGC00091493-01
    • CHEBI:78412
    • CIS-ANETHOLE [MI]
    • 1-Methoxy-4-(propenyl)-Benzene
    • UNII-78AWK1V4GL
    • AKOS015840488
    • 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene
    • 1-Methoxy-4-(1E)-1-propen-1-yl-Benzene
    • 25679-28-1
    • methyl 4-[(1Z)-prop-1-en-1-yl]phenyl ether
    • E-anethole
    • trans-1-(4-Methoxyphenyl)-1-propene
    • 1-(methyloxy)-4-[(1E)-prop-1-en-1-yl]benzene
    • Anistearoptene
    • 1-Methoxy-4-(1E)-1-propenyl-Benzene
    • 4-06-00-03796 (Beilstein Handbook Reference)
    • 1-methoxy-4-[(Z)-prop-1-enyl]benzene
    • DTXCID0032283
    • (Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene
    • Methoxy-4-propenylbenzene
    • 4-cis-propenyl-anisole
    • NS00125150
    • Q27147814
    • FEMA 2086
    • BRN 1209632
    • 1-Methoxy-4-(propen-1-yl)-Benzene
    • cis-p-Methoxy-beta-methylstyrene
    • 1-Methoxy-4-((1E)-1-propenyl)benzene
    • p-Propenylanisole, 8CI
    • 1-Methoxy-4-(1-propenyl)benzene, 9CI
    • (Z-)-Anethole
    • trans-p-Anethole
    • SCHEMBL57011
    • p-Propenyl-trans-Anisole
    • DTXSID4058651
    • cis-p-Propenylanisole
    • BENZENE, 1-METHOXY-4-(1-PROPENYL
    • Cis-Anethole
    • MDL: MFCD00083557
    • Inchi: InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3-
    • Chiave InChI: RUVINXPYWBROJD-ARJAWSKDSA-N
    • Sorrisi: C/C=C\C1=CC=C(C=C1)OC

Proprietà calcolate

  • Massa esatta: 148.08886
  • Massa monoisotopica: 148.089
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 121
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 9.2A^2
  • XLogP3: 3.3

Proprietà sperimentali

  • Colore/forma: liquid
  • Densità: d420 0.9878
  • Punto di fusione: -22.5°
  • Punto di ebollizione: bp2.3 79-79.5°
  • Punto di infiammabilità: 88.4°C
  • Indice di rifrazione: nD20 1.55455
  • PSA: 9.23
  • LogP: 2.72830
  • Pressione di vapore: 0.1±0.5 mmHg at 25°C

Cis-Anethole Informazioni sulla sicurezza

Cis-Anethole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D539256-1g
(Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene
25679-28-1 95%
1g
$450 2024-08-03
1PlusChem
1P00CDWV-50mg
(Z)-anethole
25679-28-1
50mg
$294.00 2025-02-26
TRC
A653355-250mg
Cis-Anethole
25679-28-1
250mg
$ 968.00 2023-04-19
eNovation Chemicals LLC
D539256-5g
(Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene
25679-28-1 95%
5g
$550 2024-08-03
TRC
A653355-50mg
Cis-Anethole
25679-28-1
50mg
$ 224.00 2023-04-19
A2B Chem LLC
AF77103-100mg
(Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene
25679-28-1
100mg
$4788.00 2024-04-20
1PlusChem
1P00CDWV-250mg
(Z)-anethole
25679-28-1
250mg
$837.00 2025-02-26
eNovation Chemicals LLC
D539256-1g
(Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene
25679-28-1 95%
1g
$450 2025-02-26
eNovation Chemicals LLC
D539256-5g
(Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene
25679-28-1 95%
5g
$550 2025-02-28
eNovation Chemicals LLC
D539256-1g
(Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene
25679-28-1 95%
1g
$450 2025-02-28

Cis-Anethole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1R:K2CO3, C:2578194-00-8, S:H2O, 6 h, 80°C
Riferimento
Synthesis, Reactivity, and Coordination of Semihomologous dppf Congeners Bearing Primary Phosphine and Primary Phosphine Oxide Groups
By Horky, Filip et al, Organometallics, 2021, 40(3), 427-441

Metodo di produzione 2

Condizioni di reazione
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 30 min, -78°C
1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C
1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt
1.4R:NH4Cl, S:H2O, rt
2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt
2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar
Riferimento
In Situ Formation of an Efficient Catalyst for the Semihydrogenation of Alkynes from Imidazolone and BH3
By Wech, Felix and Gellrich, Urs, ACS Catalysis, 2022, 12(9), 5388-5396

Metodo di produzione 3

Condizioni di reazione
1.1C:27754-99-0 (complex with p-toluenesulfonic acid and ha), C:HfCl4 (complex with polyvinylphosphoric acid and), C:p-MeC6H4SO3H, 2 h, 220°C
Riferimento
Hydrophobic species-enabled acid-base multi-catalysis for stereoselective access to renewable trans-anethole
By Liu, Yixuan et al, Dalton Transactions, 2022, 51(43), 16668-16680

Metodo di produzione 4

Condizioni di reazione
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 20 min, rt; rt → -78°C
1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C
1.3R:NH4Cl, S:H2O
Riferimento
A platform for alkene carbofunctionalization with diverse nucleophiles
By Buchanan, Travis L. et al, ChemRxiv, 2021, From ChemRxiv, 1-9

Metodo di produzione 5

Condizioni di reazione
1.1C:1308259-99-5, C:Ph3SiH, S:Me(CH2)4Me, rt → 80°C; 30 min, 80°C
1.216 h, 80°C
1.3R:O2
Riferimento
Modular Ni(0)/Silane Catalytic System for the Isomerization of Alkenes
By Kawamura, Kiana E. et al, Organometallics, 2022, 41(4), 486-496

Metodo di produzione 6

Condizioni di reazione
1.1C:1648823-84-0, C:PPh3, S:EtCH2Et, 10 h, 50°C
1.2R:O2
Riferimento
Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes through a Spin-Accelerated Allyl Mechanism
By Kim, Daniel et al, Journal of the American Chemical Society, 2021, 143(8), 3070-3074

Metodo di produzione 7

Condizioni di reazione
1.1C:Ni dicyclooctadiene, C:321921-71-5, S:MeOH, 24 h, 40°C
Riferimento
Development and Mechanistic Studies of (E)-Selective Isomerization/Tandem Hydroarylation Reactions of Alkenes with a Nickel(0)/Phosphine Catalyst
By Iwamoto, Hiroaki et al, ACS Catalysis, 2021, 11(11), 6741-6749

Metodo di produzione 8

Condizioni di reazione
1.1C:887001-74-3, C:BH3 •NH3, S:C6D6, 16 h, 60°C
1.2R:O2
Riferimento
Iron Catalyzed Double Bond Isomerization: Evidence for an FeI/FeIII Catalytic Cycle
By Woof, Callum R. et al, Chemistry - A European Journal, 2021, 27(19), 5972-5977

Metodo di produzione 9

Condizioni di reazione
1.1C:2674756-90-0, C:t-BuNH2, S:EtOH, 2 h, 75°C; 75°C → rt
1.2R:C5H5N, rt
Riferimento
An Amine-Assisted Ionic Monohydride Mechanism Enables Selective Alkyne cis-Semihydrogenation with Ethanol: From Elementary Steps to Catalysis
By Huang, Zhidao et al, Journal of the American Chemical Society, 2021, 143(12), 4824-4836

Metodo di produzione 10

Condizioni di reazione
1.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
2.1R:DCC, C:4-DMAP
3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
Riferimento
A donor-acceptor complex enables the synthesis of E-olefins from alcohols, amines and carboxylic acids
By Chen, Kun-Quan et al, Chemical Science, 2021, 12(19), 6684-6690

Metodo di produzione 11

Condizioni di reazione
1.1C:1109-15-5, S:PhMe, 24 h, 150°C
Riferimento
B(C6F5)3-Catalyzed E-Selective Isomerization of Alkenes
By Kustiana, Betty A. et al, Chemistry - A European Journal, 2022, 28(63), e202202454

Metodo di produzione 12

Condizioni di reazione
1.1C:2364655-37-6, C:Et3BH •K, S:THF, 10 min, rt
1.2S:THF, 24 h, 60°C
Riferimento
Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer Complexes
By Yang, Wenjun et al, ACS Catalysis, 2022, 12(17), 10818-10825

Metodo di produzione 13

Condizioni di reazione
1.1C:NiCl2(PPh3)2, C:Zn, C:PPh3, S:MeCN, rt → 353K; 2 min, 353K
1.21 h, 353K
Riferimento
Nitrile modulated-Ni(0) phosphines in trans-selective phenylpropenoids isomerization: An allylic route by a regular η1-N(end-on) or an alkyl route via a flipped-nitrile?
By Saputra, Leo et al, Molecular Catalysis, 2022, 533, 112768

Metodo di produzione 14

Condizioni di reazione
1.1C:12289-94-0, 21 h, 150°C
Riferimento
Parts-per-million of ruthenium catalyze the selective chain-walking reaction of terminal alkenes
By Sanz-Navarro, Sergio et al, Nature Communications, 2022, 13(1), 2831

Cis-Anethole Raw materials

Cis-Anethole Preparation Products

Cis-Anethole Letteratura correlata

Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd